
Piperidinium acetate
Vue d'ensemble
Description
Piperidinium acetate is a compound that has been utilized as an organocatalyst in the synthesis of various heterocyclic compounds. It is formed in situ and has been shown to catalyze the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines, demonstrating its utility in facilitating complex chemical reactions .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest due to their pharmacological significance. A diversity-oriented synthesis approach has been developed for the creation of highly functionalized piperidines using a pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid . Additionally, a stereoselective synthesis of N,O-acetals, which are precursors to piperidines, has been achieved using a Pd-catalyzed reaction, followed by Au-catalyzed cycloisomerization . A divergent synthesis method has also been described for 3,5-disubstituted piperidines, utilizing chemoenzymatic methods and catalytic reactions for high diastereoselectivity . Moreover, a pot, atom, and step economic (PASE) synthesis has been reported, which involves a five-component condensation process [4, 9]. Lastly, a practical and scalable synthesis of ethyl (R)-piperidine-3-acetate has been demonstrated, starting from commercially available 3-pyridylacetic acid .
Molecular Structure Analysis
The molecular structure of piperidinium acetate and its derivatives is characterized by the presence of the piperidine ring, which can be substituted at various positions to yield compounds with different properties. The synthesis strategies mentioned above allow for the introduction of substituents at specific positions on the piperidine ring, enabling the creation of a wide array of structurally diverse molecules [1-4, 7, 8, 10].
Chemical Reactions Analysis
Piperidinium acetate has been shown to catalyze the synthesis of pyrrolizines, indicating its role in facilitating nucleophilic addition and cyclization reactions . The synthesis of piperidines often involves multicomponent reactions, cycloadditions, and catalytic processes that form multiple bonds and introduce stereocenters in a single step [1-4, 7, 8, 9]. These reactions are crucial for constructing the piperidine scaffold and for the functionalization of the ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinium acetate and related piperidine derivatives are influenced by the substituents attached to the piperidine ring. For instance, the electronic spectra of synthesized pyrrolizines were slightly altered by substituents such as halogens, methoxy, and ethyl ester groups, which can affect the compound's solubility and reactivity . The synthesis of 4,4-dialkoxy-3-piperidinols and subsequent reactions demonstrate the reactivity of piperidine derivatives under various conditions, such as bromination and cycloaddition . The properties of these compounds are essential for their potential applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
Summary of the Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
2. Anion-Exchange Membranes for Applications in Alkaline Water Electrolysis Cells
Summary of the Application
The effect of the piperidinium structure on the properties of anion-exchange membranes was evaluated .
Methods of Application or Experimental Procedures
Hydrophilic components containing five different piperidinium head groups were designed and combined with hydrophobic components (hexafluoroisopropylidene biphenylene groups) to obtain a series of target copolymers .
Results or Outcomes
The effect of CH3– and CF3– substituents was less on the mechanical properties of the copolymer membranes, and more prominent on the hydroxide-ion conductivity and chemical stability . A QBM-2.7 membrane was applied to an alkaline water electrolysis cell, which exhibited high current efficiency (76%) and performance (1.62 V at 1.0 A cm −2) and was operable for 1000 h with minor changes in the cell performance .
1. Synthesis and Pharmacological Applications of Piperidine Derivatives
Summary of the Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
2. Anion-Exchange Membranes for Applications in Alkaline Water Electrolysis Cells
Summary of the Application
The effect of the piperidinium structure on the properties of anion-exchange membranes was evaluated .
Methods of Application or Experimental Procedures
Hydrophilic components containing five different piperidinium head groups were designed and combined with hydrophobic components (hexafluoroisopropylidene biphenylene groups) to obtain a series of target copolymers .
Results or Outcomes
The effect of CH3– and CF3– substituents was less on the mechanical properties of the copolymer membranes, and more prominent on the hydroxide-ion conductivity and chemical stability . A QBM-2.7 membrane was applied to an alkaline water electrolysis cell, which exhibited high current efficiency (76%) and performance (1.62 V at 1.0 A cm −2) and was operable for 1000 h with minor changes in the cell performance .
1. Synthesis and Pharmacological Applications of Piperidine Derivatives
Summary of the Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
2. Anion-Exchange Membranes for Applications in Alkaline Water Electrolysis Cells
Summary of the Application
The effect of the piperidinium structure on the properties of anion-exchange membranes was evaluated .
Methods of Application or Experimental Procedures
Hydrophilic components containing five different piperidinium head groups were designed and combined with hydrophobic components (hexafluoroisopropylidene biphenylene groups) to obtain a series of target copolymers .
Results or Outcomes
The effect of CH3– and CF3– substituents was less on the mechanical properties of the copolymer membranes, and more prominent on the hydroxide-ion conductivity and chemical stability . A QBM-2.7 membrane was applied to an alkaline water electrolysis cell, which exhibited high current efficiency (76%) and performance (1.62 V at 1.0 A cm −2) and was operable for 1000 h with minor changes in the cell performance .
Safety And Hazards
Orientations Futures
Piperidinium-functionalized cyclooctene monomers can be easily prepared via the photocatalytic hydroamination of cyclooctadiene with piperidine in a one-pot, two-step process to produce high-performance AAEMs . This suggests potential future directions in the development of high-performance materials using Piperidinium acetate.
Propriétés
IUPAC Name |
piperidin-1-ium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYODFGMLZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1CC[NH2+]CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196501 | |
| Record name | Piperidinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidinium acetate | |
CAS RN |
4540-33-4 | |
| Record name | Piperidinium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
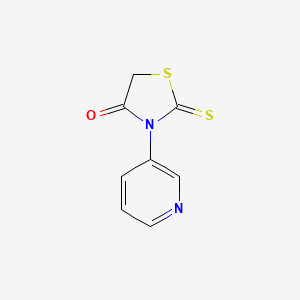
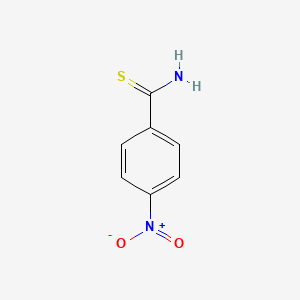
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
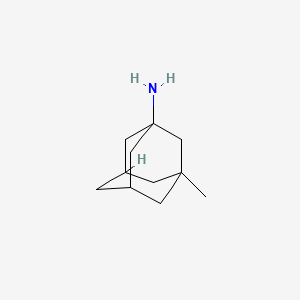



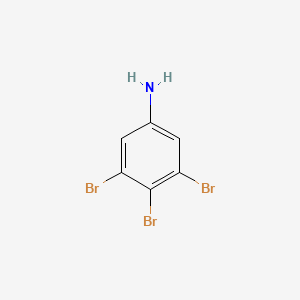
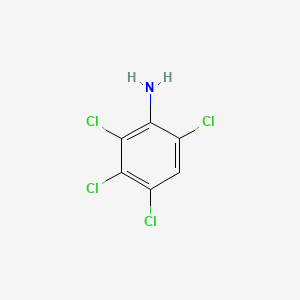
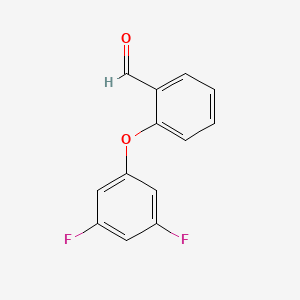
![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)